7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxathiol ring and a fluorobenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenylboronic acid with 2-fluorobenzoic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved may include the inhibition of signal transduction processes that are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate
- 3-Methoxyphenylboronic acid
Uniqueness
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-fluorobenzoate is unique due to its combination of a benzoxathiol ring and a fluorobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research in various scientific domains .
Properties
Molecular Formula |
C21H13FO5S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H13FO5S/c1-25-13-6-4-5-12(9-13)16-10-14(11-18-19(16)27-21(24)28-18)26-20(23)15-7-2-3-8-17(15)22/h2-11H,1H3 |
InChI Key |
GERVXXRMVAKIKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4F)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.